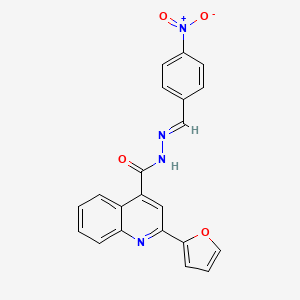
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPN or MPNA and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been shown to have a cytotoxic effect on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential as a drug candidate. It has also been used as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not well understood.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as a drug candidate, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been achieved through different methods. One of the most commonly used methods is the reaction between 4-methyl-2-pyridinecarboxaldehyde and 3-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with acryloyl chloride to obtain N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.
Propiedades
IUPAC Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-7-8-16-14(9-11)17-15(19)6-5-12-3-2-4-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITUCZUUHSZEIU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)


![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)



